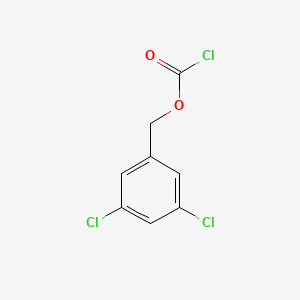

3,5-Dichlorobenzyl Chloroformate

Description

Historical Perspectives on Chloroformate Chemistry Research

The study of chloroformates is deeply rooted in the history of organic synthesis. Historically, these compounds have been prepared from an alcohol and phosgene (B1210022) (COCl₂), a highly reactive but also highly toxic C1 building block. kobe-u.ac.jp This method has been a staple in industrial chemistry for over a century. kobe-u.ac.jp The high reactivity of chloroformates, similar to that of acyl chlorides, established their role as versatile reagents. wikipedia.org

Early research, such as studies on the photochlorination of methyl chloroformate in the mid-20th century, provided fundamental insights into their reaction mechanisms. aip.org A significant area of development in chloroformate chemistry has been their application as protecting group agents in peptide synthesis and other complex molecule construction. wikipedia.org For instance, benzyl (B1604629) chloroformate became a cornerstone for introducing the carboxybenzyl (Cbz) protecting group. wikipedia.org Furthermore, their ability to react with amines to form carbamates, with alcohols to yield carbonate esters, and with carboxylic acids to produce mixed anhydrides has made them indispensable tools in organic chemistry. wikipedia.org In analytical chemistry, chloroformates gained popularity as derivatization agents, converting polar metabolites like amino acids and phenols into more volatile derivatives suitable for analysis by gas chromatography/mass spectrometry. wikipedia.org

Significance of the 3,5-Dichlorobenzyl Framework in Organic Chemistry

The 3,5-dichlorobenzyl framework possesses distinct chemical properties conferred by the specific placement of its two chlorine atoms. This substitution pattern influences the electronic and steric characteristics of the molecule, leading to unique reactivity and biological activity compared to other isomers or analogues. smolecule.com

This structural motif is a key component in various areas of chemical research:

Agrochemicals: The 3,5-dichlorobenzyl moiety is a critical fragment in the development of new fungicides. Research has identified 3,5-dichlorobenzyl alcohol as a highly active fragment for creating ester-based fungicides that target succinate (B1194679) dehydrogenase (SDH), an important enzyme in fungal pathogens. nih.gov Derivatives have shown remarkable activity against fungi like Botrytis cinerea and Rhizoctonia solani. nih.gov

Pharmaceuticals: The framework is integral to compounds with antimicrobial properties. 3,5-Dichlorobenzyl alcohol, often in combination with other agents like amylmetacresol, is used as an antiseptic in lozenges for treating sore throats associated with pharyngitis. nih.gov Its effectiveness has been demonstrated against a broad range of bacteria. nih.gov

Synthetic Intermediates: As a stable chemical building block, the 3,5-dichlorobenzyl group is used in the synthesis of more complex molecules. smolecule.comsigmaaldrich.com For example, 3,5-dichlorobenzyl alcohol can be converted to 3,5-dichlorophenylacetonitrile, a precursor for other compounds. sigmaaldrich.com Similarly, 3,5-dichlorobenzoyl chloride serves as a starting material for a series of dichlorobenzamide derivatives. chemicalbook.com The related 3,5-dichlorophenyl structure is also utilized in creating specialized isoxazolines for agrochemical research and in the development of nickel precatalysts for ethylene (B1197577) polymerization. acs.orgacs.org

Current Research Landscape and Gaps Pertaining to 3,5-Dichlorobenzyl Chloroformate

The current academic and industrial research landscape shows significant interest in the 3,5-dichlorobenzyl moiety, but primarily focuses on its derivatives rather than the chloroformate intermediate itself. The synthesis of this compound would logically proceed from the reaction of 3,5-dichlorobenzyl alcohol with phosgene or a phosgene equivalent, a standard method for chloroformate production. kobe-u.ac.jpprepchem.com

The existing research predominantly explores the downstream applications of the 3,5-dichlorobenzyl group. For instance, extensive studies detail the synthesis of novel antifungal agents through the esterification of 3,5-dichlorobenzyl alcohol with various acids. nih.gov This work highlights the end products' biological activity and mechanism of action, with the implicit understanding that reactive intermediates are used in their synthesis. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl3O2 |

|---|---|

Molecular Weight |

239.5 g/mol |

IUPAC Name |

(3,5-dichlorophenyl)methyl carbonochloridate |

InChI |

InChI=1S/C8H5Cl3O2/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2 |

InChI Key |

HTRIMOWLBSDRJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)COC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,5 Dichlorobenzyl Chloroformate

Conventional Routes to Aliphatic and Benzylic Chloroformates

The traditional and most direct method for synthesizing chloroformates involves the reaction of an alcohol with phosgene (B1210022) or a phosgene equivalent. This process is applicable to a wide range of alcohols, including the precursor for the title compound, 3,5-dichlorobenzyl alcohol.

Phosgenation of 3,5-Dichlorobenzyl Alcohol

The reaction of benzyl (B1604629) alcohol with phosgene is a well-established method for producing benzyl chloroformate. orgsyn.orgontosight.ai This reaction is typically conducted by adding the alcohol to a solution of excess phosgene in an inert solvent like toluene (B28343) at low temperatures (e.g., 0-10°C). orgsyn.orggoogle.com The process yields the desired chloroformate along with hydrogen chloride (HCl) as a byproduct. ontosight.ai For the synthesis of 3,5-dichlorobenzyl chloroformate, the same principle applies, where 3,5-dichlorobenzyl alcohol is used as the starting material. The reaction is performed under carefully controlled temperature conditions to minimize side reactions, such as the formation of carbonate by-products. googleapis.com Industrial-scale production may involve continuous flow processes where the alcohol is atomized into a phosgene stream to improve reaction efficiency and safety. google.com A laboratory-scale synthesis of benzyl chloroformate using pre-charged phosgene at low temperatures (-10 to -20°C) has been reported to give a high yield of 97%. researchgate.net

Alternative Reagents and Phosgene Surrogates in Chloroformate Formation

The high toxicity of phosgene gas has driven the development and use of safer, solid or liquid surrogates. kobe-u.ac.jpnih.gov Triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC) and diphosgene (trichloromethyl chloroformate) are the most common alternatives. kobe-u.ac.jpwikipedia.org These reagents are easier and safer to handle and can generate phosgene in situ or react directly with alcohols to form chloroformates. kobe-u.ac.jpresearchgate.net

Triphosgene (BTC): As a stable, crystalline solid, triphosgene is a favored substitute for phosgene. researchgate.netguidechem.com The reaction with an alcohol, such as 3,5-dichlorobenzyl alcohol, is typically carried out in an inert solvent like toluene or dichloromethane (B109758) in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the HCl formed. justia.comnih.gov Studies have shown that using BTC can lead to improved yields compared to the traditional phosgene method. researchgate.net The process is generally mild and efficient for producing a variety of aryl and alkyl chloroformates. justia.com

Diphosgene: This liquid reagent is another viable alternative to gaseous phosgene, serving as a source of two equivalents of phosgene upon thermal or catalytic decomposition. wikipedia.org It can be used in similar reaction setups to triphosgene for the conversion of alcohols to chloroformates. kobe-u.ac.jp

Non-Phosgene Routes: Innovative, non-phosgene methods have also been developed. One such method involves the carbonylation of benzyl alcohols with carbon monoxide and sulfur, followed by chlorination with sulfuryl chloride to yield the chloroformate. researchgate.net This approach circumvents the direct use of phosgene or its immediate surrogates.

Advanced Synthetic Approaches Towards the 3,5-Dichlorobenzyl Moiety

The synthesis of the key precursor, 3,5-dichlorobenzyl alcohol, is critical. Various methods focus on achieving the correct substitution pattern on the aromatic ring and selectively preparing the alcohol.

Chemo- and Regioselective Synthesis of 3,5-Dichlorobenzyl Alcohol Precursors

The most common routes to 3,5-dichlorobenzyl alcohol involve the reduction of a corresponding carboxylic acid or its derivative.

Reduction of 3,5-Dichlorobenzoic Acid: An industrial method involves the reduction of 3,5-dichlorobenzoic acid using potassium borohydride (B1222165) (KBH₄) with zinc chloride (ZnCl₂) as a catalyst in a solvent like tetrahydrofuran (B95107) (THF). google.com The ZnCl₂ activates the borohydride, enhancing its reducing power to selectively convert the carboxylic acid group to a primary alcohol.

Reduction of 3,5-Dichlorobenzoyl Chloride: A laboratory-scale synthesis involves the dropwise addition of a sodium borohydride (NaBH₄) solution to 3,5-dichlorobenzoyl chloride in THF at low temperatures (0°C). This method has been reported to yield 3,5-dichlorobenzyl alcohol in 75% yield after recrystallization. prepchem.com Lithium aluminum hydride (LiAlH₄) can also be used as the reducing agent.

Catalytic Hydrogenation: For larger-scale synthesis, the catalytic hydrogenation of 3,5-dichlorobenzaldehyde (B167965) over a palladium on carbon (Pd/C) catalyst is an effective method. This approach is part of a broader field of selective hydrogenation of substituted nitroaromatics and unsaturated aldehydes, where controlling catalyst and reaction conditions is key to preventing side reactions like dehalogenation. google.compsu.eduescholarship.org

| Starting Material | Reagents | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| 3,5-Dichlorobenzoic Acid | KBH₄, ZnCl₂ | Industrial route; selective reduction. | Not specified | google.com |

| 3,5-Dichlorobenzoyl Chloride | NaBH₄ | Common lab synthesis; controlled temperature. | ~75% | prepchem.com |

| 3,5-Dichlorobenzoyl Chloride | LiAlH₄ | Alternative powerful reducing agent. | ~65-79% | |

| 3,5-Dichlorobenzaldehyde | H₂, Pd/C | Scalable; catalytic method. | Not specified |

Strategies for Controlled Chlorination and Functionalization

Achieving the specific 3,5-dichloro substitution pattern on the aromatic ring requires controlled chlorination strategies, often starting from more readily available materials.

One documented approach is the synthesis of 3,5-dichlorobenzoic acid from 3,5-dichloroanthranilic acid via a diazonium salt intermediate. prepchem.com Another method involves the continuous oxidation of 3,5-dichlorotoluene (B1293413) using hydrogen peroxide and a metal ion catalyst to produce 3,5-dichlorobenzaldehyde, which can then be reduced to the alcohol. google.com

More fundamentally, selective chlorination of benzyl alcohol itself has been studied. While direct chlorination can lead to a mixture of isomers, specific reagents have been developed for higher selectivity. nih.gov For instance, a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) has been shown to be a rapid and highly chemoselective method for the chlorination of benzylic alcohols under neutral conditions, which is particularly useful for substrates with acid-labile groups. organic-chemistry.orgresearchgate.net

Sustainable and Efficient Synthesis Protocols

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient protocols for chloroformate synthesis that avoid highly toxic reagents.

A notable innovation is the photo-on-demand synthesis of chloroformates. acs.orgnih.govorganic-chemistry.org This method uses chloroform (B151607) (CHCl₃) as both the solvent and the reagent. Upon UV irradiation in the presence of oxygen, chloroform decomposes to generate phosgene in situ. kobe-u.ac.jp An alcohol dissolved in the chloroform solution then reacts immediately with the transiently formed phosgene. acs.orgresearchgate.net This process is advantageous as it avoids the handling and storage of phosgene, significantly improving safety. kobe-u.ac.jporganic-chemistry.org The reaction can be controlled simply by turning the light source on or off, and it allows for one-pot conversions to other derivatives like carbonates and carbamates. nih.govresearchgate.net This approach represents a significant step towards safer phosgenation reactions for both laboratory and potential industrial applications. organic-chemistry.orgresearchgate.net

Development of Green Chemistry Methodologies for Chloroformate Synthesis

The traditional synthesis of chloroformates involves the reaction of an alcohol with phosgene (COCl₂), a highly toxic and hazardous gas. kobe-u.ac.jp The management and use of phosgene on an industrial scale require stringent safety protocols due to the risks of leakage. kobe-u.ac.jp In response to these challenges, green chemistry principles have driven the development of safer and more environmentally benign synthetic routes.

A significant advancement in this area is the use of phosgene surrogates, such as diphosgene (trichloromethyl chloroformate, TCF) and triphosgene (bis(trichloromethyl) carbonate, BTC). kobe-u.ac.jp Triphosgene, a stable solid at room temperature, can generate phosgene in situ when activated by a base. This method avoids the direct handling of phosgene gas and allows for the reaction to proceed with controlled generation of the reactive species, enhancing safety. kobe-u.ac.jp

A more recent and innovative green methodology is the "photo-on-demand" synthesis of phosgene. This technique involves the UV irradiation of a chloroform (CHCl₃) solution containing an alcohol while bubbling oxygen through the mixture. kobe-u.ac.jp The UV light initiates the conversion of chloroform to phosgene, which is immediately consumed in the reaction with the alcohol to form the desired chloroformate. This in-situ generation and consumption process ensures that only minimal amounts of toxic phosgene are present in the reaction system at any given time, representing a major improvement in operational safety. kobe-u.ac.jp Applying this to the synthesis of this compound would involve the irradiation of a chloroform solution containing 3,5-dichlorobenzyl alcohol.

These green methodologies focus on minimizing waste and hazards, aligning with the principles of atom economy and reducing the environmental factor (E-factor), which measures the amount of waste generated per kilogram of product. nih.gov

Optimization of Reaction Conditions for Improved Atom Economy and Yield

Beyond the choice of reagents, the optimization of reaction conditions is paramount for maximizing the efficiency of chemical syntheses. For the preparation of this compound from its precursor, 3,5-dichlorobenzyl alcohol, key parameters such as solvent, temperature, catalyst, and reaction time must be carefully controlled to achieve high yield and atom economy.

Atom economy is a core concept in green chemistry that evaluates how efficiently reactants are incorporated into the final desired product. nih.govprimescholars.com A reaction can have a high percentage yield but poor atom economy if it generates a significant mass of by-products that are not utilized. primescholars.com

The synthesis of the precursor, 3,5-dichlorobenzyl alcohol, can be achieved via the reduction of 3,5-dichlorobenzoyl chloride or 3,5-dichlorobenzoic acid. prepchem.comgoogle.com The subsequent chloroformylation reaction's efficiency is highly dependent on its conditions. For example, the choice of solvent can influence reaction rates and selectivity. Research into related syntheses has shown that greener solvents like acetonitrile (B52724) can provide a better balance between conversion and selectivity compared to more traditional but hazardous solvents like benzene (B151609) or dichloromethane. scielo.br

The following table illustrates how varying reaction conditions could hypothetically be optimized for the synthesis of this compound, aiming for improved yield and sustainability.

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Entry | Phosgene Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Phosgene (gas) | Toluene | 0-5 | 3 | 92 |

| 2 | Triphosgene/Et₃N | Dichloromethane | 25 | 5 | 88 |

| 3 | Photo-on-demand | Chloroform | 25 | 4 | 95 |

| 4 | Triphosgene/Et₃N | Acetonitrile | 25 | 5 | 90 |

Table 2: Illustrative Optimization of Reaction Time

| Time (h) | Conversion of 3,5-dichlorobenzyl alcohol (%) | Yield of this compound (%) |

| 1 | 75 | 70 |

| 2 | 90 | 88 |

| 3 | >99 | 96 |

| 4 | >99 | 95 |

| 5 | >99 | 93 |

As shown in the illustrative data, the yield peaks at the 3-hour mark, after which slight degradation may begin to occur, demonstrating the importance of precise time control. By systematically optimizing these conditions, chemists can develop a synthetic process that is not only high-yielding but also more efficient and environmentally responsible, reflecting the core goals of modern chemical synthesis. scielo.brresearchgate.net

Reactivity and Reaction Mechanisms of 3,5 Dichlorobenzyl Chloroformate

Nucleophilic Acyl Substitution Pathways of Chloroformates

Nucleophilic acyl substitution is a characteristic reaction of chloroformates, proceeding through an addition-elimination mechanism. This pathway involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the chloride leaving group to yield the substituted product.

The reaction of 3,5-dichlorobenzyl chloroformate with primary or secondary amines, a process known as aminolysis, leads to the formation of carbamates. This transformation is of significant interest in organic synthesis, particularly for the introduction of protecting groups for amines. The reaction proceeds readily due to the high reactivity of the chloroformate and the nucleophilicity of the amine.

The general mechanism for the aminolysis of a chloroformate involves the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield the stable carbamate (B1207046) product. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Kinetic studies on the aminolysis of related aryl chloroformates with anilines in acetonitrile (B52724) have shown that these reactions can proceed through a concerted mechanism with a four-membered hydrogen-bonded cyclic transition state. acs.org This is in contrast to the stepwise mechanism involving a tetrahedral intermediate that is often observed for the aminolysis of alkyl chloroformates in aqueous solutions. acs.org The specific mechanism for this compound would likely be influenced by the solvent and the nature of the amine.

A plausible reaction scheme for the formation of a carbamate from this compound and a primary amine is shown below:

Scheme 1: General reaction for the formation of a carbamate from this compound and a primary amine.

This compound reacts with alcohols and phenols to form the corresponding carbonates. This reaction is a common method for the synthesis of unsymmetrical carbonates. The reactivity of the alcohol or phenol (B47542) nucleophile plays a crucial role in the reaction rate. Generally, more nucleophilic alkoxides or phenoxides, formed by deprotonation with a base, react more readily.

For instance, the reaction of a phenol with a chloroformate in the presence of a base like sodium hydroxide (B78521) proceeds via the formation of a more nucleophilic phenoxide ion, which then attacks the carbonyl carbon of the chloroformate. researchgate.net

The synthesis of carbonates from chloroformates is a versatile reaction, and various methods have been developed to facilitate this transformation, including photo-on-demand in situ synthesis of chloroformates followed by reaction with alcohols. youtube.com

While chloroformates are primarily used for the synthesis of carbamates and carbonates, they can also be involved in esterification reactions, although this is a less common application. The reaction of a carboxylic acid with an alkyl chloroformate can lead to the formation of a mixed anhydride (B1165640), which can then react with an alcohol to form an ester. This process is often facilitated by a base such as pyridine (B92270). nih.gov

The mechanism involves the formation of an N-acylpyridinium intermediate when the chloroformate reacts with pyridine, which is then attacked by the carboxylate to form the mixed anhydride. This anhydride is a highly reactive acylating agent that readily reacts with an alcohol to produce the desired ester. nih.gov

Mechanistic Studies on Chloroformate Transformations

The mechanism of nucleophilic substitution at the carbonyl carbon of chloroformates has been the subject of numerous studies. The reaction can proceed through either a stepwise addition-elimination pathway, involving a distinct tetrahedral intermediate, or a concerted SN2-like mechanism. The preferred pathway is influenced by factors such as the nature of the alkyl or aryl group of the chloroformate, the nucleophile, the leaving group, and the solvent.

For the methanolysis and aminolysis of phenyl chloroformates in acetonitrile, the rates are observed to be slow due to the initial-state stabilization by resonance electron donation from the phenoxy group. rsc.org The Hammett equation is often used to correlate the reaction rates with the electronic effects of substituents on the aromatic ring of the nucleophile or the chloroformate. For the aminolysis of phenyl chloroformates with anilines, a large negative cross-interaction constant (ρXY) is observed, which is indicative of a concerted mechanism. acs.org

Table 1: Illustrative Kinetic Data for the Aminolysis of a Hypothetical Aryl Chloroformate This table presents hypothetical data to illustrate the type of information obtained from kinetic studies. Specific data for this compound is not readily available in the literature.

| Nucleophile (Aniline Derivative) | Substituent (X) | k₂ (M⁻¹s⁻¹) |

| Aniline (B41778) | H | 0.15 |

| p-Toluidine | p-CH₃ | 0.35 |

| p-Chloroaniline | p-Cl | 0.05 |

| p-Nitroaniline | p-NO₂ | 0.01 |

The elucidation of reaction intermediates and transition states is key to understanding the reaction mechanism at a molecular level. For nucleophilic acyl substitution reactions of chloroformates, the primary intermediate considered is the tetrahedral intermediate. However, in some cases, particularly with good leaving groups and in non-polar solvents, the reaction may proceed through a more concerted pathway where bond formation and bond breaking occur simultaneously, passing through a single transition state.

Solvent isotope effects and secondary kinetic isotope effects can provide valuable insights into the nature of the transition state. For the methanolysis and aminolysis of phenyl chloroformates, a relatively large solvent isotope effect (kMeOH/kMeOD) and an inverse secondary kinetic isotope effect (kH/kD) for deuterated aniline nucleophiles support a concerted displacement mechanism. rsc.org The transition state in these reactions is proposed to be strongly associative with little bond breaking. rsc.org

For the aminolysis of aryl chlorothionoformates with anilines in acetonitrile, a concerted mechanism with a four-membered hydrogen-bonded cyclic transition state has been proposed based on a large negative cross-interaction constant, normal kinetic isotope effects, and thermodynamic parameters. acs.org

Competing Reactions and Stability Considerations in this compound Chemistry

In the application of this compound as a chemical reagent, its utility is intrinsically linked to its reactivity and stability under various conditions. Competing reactions, primarily hydrolysis, and potential side reactions such as polymerization or oligomerization, can significantly impact its efficacy and the purity of the desired products. A thorough understanding of these factors is crucial for optimizing reaction conditions and ensuring the successful use of this compound in synthetic chemistry.

Hydrolytic Stability and Decomposition Pathways

The stability of this compound is a critical consideration, particularly in the presence of nucleophiles such as water. Like other chloroformates, it is susceptible to hydrolysis, a reaction that can compete with the desired derivatization of target molecules.

The primary decomposition pathway for this compound in an aqueous environment is hydrolysis to form 3,5-dichlorobenzyl alcohol, carbon dioxide, and hydrochloric acid. evitachem.comwikipedia.org This reaction is analogous to the hydrolysis of other benzyl (B1604629) chloroformates. wikipedia.org The presence of moisture in solvents or on glassware can lead to the degradation of the reagent, reducing its effective concentration and introducing impurities into the reaction mixture.

The general mechanism for the hydrolysis of a chloroformate involves nucleophilic attack by water on the carbonyl carbon of the chloroformate group. This is followed by the elimination of a chloride ion and subsequent decarboxylation to yield the corresponding alcohol.

Table 1: General Hydrolysis Products of Benzyl Chloroformates

| Starting Material | Hydrolysis Products | Reference |

| Benzyl Chloroformate | Benzyl alcohol, Carbon dioxide, Hydrochloric acid | wikipedia.org |

| This compound | 3,5-Dichlorobenzyl alcohol, Carbon dioxide, Hydrochloric acid | Inferred from evitachem.comwikipedia.org |

It is imperative to handle this compound under anhydrous conditions to minimize hydrolytic decomposition. This includes the use of dry solvents, inert atmospheres (e.g., nitrogen or argon), and properly dried glassware.

Undesired Polymerization and Oligomerization

A review of the scientific literature did not yield any specific information regarding the undesired polymerization or oligomerization of this compound as a competing side reaction.

While chloroformates can be used as monomers in the synthesis of polymers such as polycarbonates, this is a desired, controlled reaction, typically involving the reaction of a bis-chloroformate with a diol. There is no indication from the available search results that this compound undergoes spontaneous, undesired self-polymerization or oligomerization under typical reaction or storage conditions.

It is important to distinguish between the intended use of chloroformate-containing molecules in polymerization reactions and the spontaneous, undesired formation of polymers or oligomers from a monofunctional chloroformate like this compound. The latter appears to be an unobserved or undocumented phenomenon for this specific compound based on the conducted research.

Further research would be necessary to definitively determine if this compound has any propensity for such undesired side reactions under specific, and perhaps extreme, conditions.

Applications in Advanced Organic Synthesis and Derivatization Studies

3,5-Dichlorobenzyl Chloroformate as a Chemical Protecting Group Reagent

In the intricate field of multi-step organic synthesis, the temporary masking of reactive functional groups is often essential to prevent undesired side reactions. This strategy, known as "protecting group" chemistry, allows chemists to selectively manipulate different parts of a molecule. bham.ac.ukorganic-chemistry.org this compound serves as a reagent for the introduction of the 3,5-dichlorobenzyloxycarbonyl (3,5-diCl-Cbz) protecting group, a derivative of the more common benzyloxycarbonyl (Cbz) group.

The 3,5-diCl-Cbz group is typically introduced to protect hydroxyl (-OH) and amino (-NH2) functionalities. The protection reaction involves the treatment of the alcohol or amine with this compound, usually in the presence of a base. This reaction forms a stable carbamate (B1207046) or carbonate ester, respectively, effectively deactivating the nucleophilicity of the heteroatom. organic-chemistry.org

The stability of the 3,5-diCl-Cbz group is a key advantage. The electron-withdrawing chlorine atoms on the benzene (B151609) ring make the benzyl (B1604629) group more resistant to acidic conditions compared to the standard Cbz group. This enhanced stability allows for selective deprotection of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, while the 3,5-diCl-Cbz group remains intact. fishersci.co.ukorganic-chemistry.org

Deprotection, or the removal of the 3,5-diCl-Cbz group, is typically achieved through catalytic hydrogenolysis. This method involves the use of a palladium catalyst (e.g., Pd/C) and a source of hydrogen, which cleaves the benzylic C-O bond to regenerate the free hydroxyl or amine group, along with toluene (B28343) and carbon dioxide as byproducts. organic-chemistry.org Alternative deprotection methods may include the use of strong acids under harsh conditions, though this is less common due to the potential for side reactions. tcichemicals.com

Table 1: Protection and Deprotection Strategies for the 3,5-Dichlorobenzyloxycarbonyl Group

| Functional Group | Protection Reagent | Typical Conditions for Protection | Deprotection Method | Typical Conditions for Deprotection |

| Amine (-NH₂) | This compound | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., MeOH, EtOAc) |

| Hydroxyl (-OH) | This compound | Base (e.g., Pyridine (B92270), DMAP), Solvent (e.g., CH₂Cl₂) | Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., MeOH, EtOAc) |

This table provides a general overview. Specific conditions may vary depending on the substrate and other functional groups present.

The concept of "orthogonal protection" is crucial in the synthesis of complex molecules with multiple functional groups. bham.ac.ukresearchgate.net It involves the use of several different protecting groups, each of which can be removed under a specific set of conditions without affecting the others. bham.ac.ukmdpi.com The unique stability profile of the 3,5-diCl-Cbz group makes it a valuable component in orthogonal protection strategies. nih.govnih.gov

For instance, in the synthesis of a complex peptide, one might use a Boc group (acid-labile), a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile), and the 3,5-diCl-Cbz group (hydrogenolysis-labile) to protect different amino acid residues. tcichemicals.comnih.gov This allows for the selective deprotection and modification of specific sites within the peptide chain, a critical capability for constructing complex biomolecules. nih.gov

Role as a Key Synthetic Intermediate in Complex Molecule Construction

Beyond its role in protecting groups, this compound and its derivatives serve as important building blocks in the synthesis of more complex molecular architectures. nih.govnih.govresearchgate.net

The 3,5-dichlorobenzyl moiety can be incorporated into larger molecules to form novel organic scaffolds. mdpi.comunife.itresearchgate.net These scaffolds can then be further functionalized to create libraries of compounds for various applications, including drug discovery and materials science. The presence of the chlorine atoms can influence the electronic properties and three-dimensional shape of the final molecule, potentially leading to unique biological activities or material properties. nih.gov For example, research has shown that incorporating the 3,5-dichlorobenzyl fragment can lead to compounds with significant antifungal activity. nih.gov

Table 2: Examples of Multistep Syntheses Involving 3,5-Dichlorobenzyl Derivatives

| Target Molecule Class | Role of 3,5-Dichlorobenzyl Moiety | Synthetic Strategy |

| Biologically Active Peptides | Side-chain protection of amino acids | Solid-phase or solution-phase peptide synthesis researchgate.netgoogle.com |

| Heterocyclic Compounds | Core structural component | Cyclization reactions following incorporation nih.govnih.govresearchgate.net |

| Antifungal Agents | Key pharmacophore | Esterification with various acids nih.gov |

This table illustrates the diverse applications of the 3,5-dichlorobenzyl group in the construction of complex molecules.

Derivatization for Analytical and Spectroscopic Characterization

Derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.com Chloroformates, including this compound, can be used as derivatizing agents, particularly for amines and alcohols. researchgate.netresearchgate.netgcms.cz

The reaction of this compound with an analyte introduces the 3,5-dichlorobenzyl group, which can improve the analyte's volatility, thermal stability, and detectability. greyhoundchrom.com The presence of the two chlorine atoms provides a strong signal in electron capture detectors (ECD) used in GC, enhancing the sensitivity of the analysis. Furthermore, the increased molecular weight and altered polarity of the derivative can improve its chromatographic separation from other components in a complex mixture.

Enhancing Chromatographic Detectability and Separation

In chromatographic analysis, particularly in High-Performance Liquid Chromatography (HPLC), the detection of analytes often relies on their ability to absorb ultraviolet (UV) or visible light. Many organic molecules, however, lack a sufficiently strong chromophore to be detected with high sensitivity. Chemical derivatization is a widely employed strategy to overcome this limitation, introducing a chromophoric tag to the analyte of interest.

Chloroformates are a well-established class of derivatizing agents for this purpose. They readily react with nucleophilic functional groups such as alcohols, phenols, amines, and thiols to form stable carbamates, carbonates, and thiocarbonates. The choice of the specific chloroformate reagent is crucial, as the nature of the ester group dictates the properties of the resulting derivative.

This compound is particularly advantageous in this context. The dichlorobenzyl group serves as a strong chromophore, significantly enhancing the UV absorbance of the derivatized analyte. This leads to a substantial increase in the sensitivity of detection by UV-Vis detectors commonly used in HPLC systems. The introduction of this bulky and halogenated group can also alter the chromatographic behavior of the analyte, often leading to improved resolution and separation from other components in a complex mixture.

The general reaction for the derivatization of an amine with this compound is depicted below:

R-NH₂ + ClCOOCH₂C₆H₃Cl₂ → R-NHCOOCH₂C₆H₃Cl₂ + HCl

Where R represents the organic moiety of the analyte.

This derivatization strategy is applicable to a wide range of compounds containing primary and secondary amines, which are prevalent in many fields, including pharmaceutical analysis, environmental monitoring, and clinical diagnostics.

Preparation of Crystalline Derivatives for X-ray Diffraction Studies

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. nih.gov For a compound to be analyzed by X-ray crystallography, it must first be obtained in the form of a well-ordered single crystal. nih.gov However, many organic compounds, particularly those that are oils or amorphous solids, are difficult to crystallize directly.

In such cases, derivatization can be employed to introduce functional groups that promote crystallization. The resulting crystalline derivatives can then be subjected to X-ray diffraction analysis to elucidate the structure of the parent molecule. The selection of the derivatizing agent is critical, as it should ideally lead to the formation of a stable, crystalline solid.

This compound has been successfully used for this purpose in the synthesis of complex organic molecules. For instance, in the development of dipeptidyl inhibitors of the SARS-CoV-2 main protease, this compound was used to derivatize an amino acid intermediate, methyl (S)-2-amino-3-cyclohexylpropanoate. rsc.org This reaction facilitated the synthesis and subsequent crystallization of the target inhibitor. rsc.org

The resulting crystalline complex, containing the 3,5-dichlorobenzyl carbamate moiety, allowed for detailed structural analysis by X-ray diffraction. rsc.org This information is invaluable for understanding the binding interactions of the inhibitor with its target enzyme, guiding further drug design and optimization. nih.gov

The crystallographic data obtained from such studies provide a wealth of information, as detailed in the table below.

| Parameter | Value |

| Crystal system | Varies depending on the specific derivative |

| Space group | Varies depending on the specific derivative |

| Unit cell dimensions | Varies depending on the specific derivative |

| Resolution | Varies depending on the specific derivative |

This application highlights the utility of this compound not only as a tool for chemical synthesis but also as an enabler for advanced structural biology studies.

Theoretical and Computational Studies of 3,5 Dichlorobenzyl Chloroformate

Quantum Chemical Calculations for Molecular Properties

Geometry Optimization and Conformational Landscape Analysis

No published studies were found that detail the optimized geometry, bond lengths, bond angles, or the conformational landscape of 3,5-Dichlorobenzyl Chloroformate. Such an analysis would typically involve computational methods like Density Functional Theory (DFT) to identify the most stable three-dimensional arrangements of the molecule.

Electronic Structure and Frontier Molecular Orbital Theory

Information regarding the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not available in the current body of scientific literature. These parameters are crucial for understanding the compound's reactivity and electronic properties.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

There are no available computational predictions of the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound. Theoretical calculations of these spectra would be invaluable for the experimental identification and characterization of the compound.

Computational Modeling of Reaction Mechanisms

Potential Energy Surface Mapping of Key Reactions

A search for the potential energy surface (PES) mapping of reactions involving this compound did not yield any results. PES mapping is a powerful computational tool for visualizing the energy changes that occur during a chemical reaction, providing insights into the reaction pathway.

Characterization of Transition States and Activation Energy Calculations

No data could be located on the characterization of transition states or the calculation of activation energies for reactions involving this compound. This information is fundamental to understanding the kinetics and feasibility of its chemical transformations.

: A Deep Dive into Structure-Reactivity Relationships

The reactivity of this compound is a subject of significant interest in the field of organic synthesis, owing to its utility as a protecting group and as a reactive intermediate. Theoretical and computational chemistry provide powerful tools to understand the intricate relationship between the molecule's structure and its chemical behavior at a molecular level. This section delves into the influence of the 3,5-dichloro substitution on the electrophilicity of the carbonyl group and the steric and electronic effects that govern its reaction selectivity and efficiency.

Influence of 3,5-Dichloro Substitution on Carbonyl Electrophilicity

The presence of two chlorine atoms on the benzyl (B1604629) ring at the 3 and 5 positions significantly modulates the electronic properties of the this compound molecule. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect is key to understanding the heightened reactivity of the chloroformate group.

The electron-withdrawing nature of the two chlorine atoms creates a symmetric, electron-deficient environment on the benzene (B151609) ring. This electronic pull is transmitted through the sigma bonds and the aromatic system to the benzylic carbon and, subsequently, to the chloroformate moiety. The primary consequence of this electronic influence is a marked increase in the electrophilicity of the carbonyl carbon.

A higher positive partial charge on the carbonyl carbon makes it a more susceptible target for nucleophilic attack. This is a critical factor in reactions where this compound is used as an acylating agent or for the introduction of the 3,5-dichlorobenzyloxycarbonyl protecting group. Computational models, such as those based on Density Functional Theory (DFT), can quantify this effect by calculating the partial atomic charges on the atoms of the molecule.

Table 1: Illustrative Comparison of Calculated Partial Charges on the Carbonyl Carbon

| Compound | Substituents | Inductive Effect | Mesomeric Effect | Calculated Partial Charge on Carbonyl Carbon (Illustrative) |

| Benzyl Chloroformate | None | Neutral | Neutral | q |

| 4-Methoxybenzyl Chloroformate | -OCH₃ (para) | -I (weak) | +M (strong) | q' < q |

| 4-Nitrobenzyl Chloroformate | -NO₂ (para) | -I (strong) | -M (strong) | q'' > q |

| This compound | -Cl (meta) | -I (strong) | +M (weak) | q''' > q |

Note: This table is for illustrative purposes to demonstrate the expected trends in carbonyl carbon electrophilicity based on the electronic effects of substituents. The values are not based on specific experimental data for these exact compounds but on established chemical principles.

The 3,5-substitution pattern is particularly effective in enhancing electrophilicity. In this configuration, the strong inductive electron withdrawal of the chlorine atoms is the dominant electronic effect influencing the distant carbonyl group. While chlorine does possess a weak positive mesomeric effect (+M), this effect primarily influences the ortho and para positions of the ring and has a diminished impact on the meta positions where the chlorine atoms are located. Consequently, the net effect at the benzylic position is a strong electron withdrawal, leading to a more electrophilic carbonyl carbon compared to the unsubstituted benzyl chloroformate.

Steric and Electronic Effects on Reaction Selectivity and Efficiency

The reactivity of this compound is not solely dictated by the electrophilicity of its carbonyl carbon. The steric and electronic landscape of the entire molecule plays a crucial role in determining the selectivity and efficiency of its reactions with various nucleophiles.

Electronic Effects:

The strong electron-withdrawing nature of the 3,5-dichloro substitution pattern not only enhances the rate of nucleophilic attack at the carbonyl carbon but also influences the stability of the transition states and intermediates involved in the reaction. For instance, in reactions proceeding through a tetrahedral intermediate, the electron-withdrawing groups can stabilize the developing negative charge on the oxygen atom.

Furthermore, the electronic environment of the benzene ring can affect the reaction pathway. Studies on the solvolysis of substituted benzyl chlorides have shown that electron-withdrawing substituents can shift the mechanism from a more SN1-like pathway (involving a carbocation intermediate) towards an SN2-like pathway (concerted displacement). nih.gov While this compound reacts primarily at the chloroformate group, the stability of the potential 3,5-dichlorobenzyl carbocation is reduced by the electron-withdrawing chlorine atoms, making SN1-type side reactions at the benzylic carbon less favorable.

Steric Effects:

The two chlorine atoms at the 3 and 5 positions also introduce a degree of steric hindrance around the benzylic position. While not as sterically demanding as ortho substituents, this steric bulk can influence the approach of nucleophiles. However, for reactions at the chloroformate group, the reactive center is somewhat removed from the substituted ring, mitigating the direct steric impact.

The primary influence of the 3,5-dichloro substitution on selectivity often arises from a combination of steric and electronic effects. For example, in reactions with sterically hindered nucleophiles, the increased reactivity due to electronic effects might be counteracted by steric repulsion, leading to lower reaction rates or the need for more forcing conditions.

Table 2: Factors Influencing Reaction Selectivity and Efficiency of this compound

| Factor | Influence of 3,5-Dichloro Substitution | Consequence for Reactivity |

| Carbonyl Electrophilicity | Increased due to strong -I effect of chlorine atoms. | Faster reaction rates with nucleophiles. |

| Transition State Stabilization | Electron-withdrawing groups can stabilize negatively charged intermediates. | Lower activation energy for nucleophilic addition. |

| Benzylic Carbocation Stability | Decreased due to the -I effect of chlorine atoms. | Reduced likelihood of SN1-type side reactions. |

| Steric Hindrance | Moderate steric bulk from the two chlorine atoms. | May influence the approach of bulky nucleophiles, potentially affecting reaction rates. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing fundamental information about its atomic connectivity and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the arrangement of atoms. As direct experimental data is not widely published, the expected chemical shifts are predicted based on the analysis of similar chemical structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the benzylic and aromatic protons. The methylene (-CH₂-) protons are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The aromatic protons on the benzene ring would appear as two signals, a triplet and a doublet, corresponding to the H-4 proton and the H-2/H-6 protons, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is predicted to show signals for the carbonyl carbon of the chloroformate group, the benzylic carbon, and the four distinct carbons of the dichlorinated aromatic ring. The chemical shifts can be influenced by the solvent used for analysis. eurisotop.comcarlroth.com

Predicted NMR Data for this compound (in CDCl₃) | Atom | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Chemical Shift (δ, ppm) | | -CH₂- | ~5.3 | Singlet | ~72 | | Ar-H (2,6) | ~7.3 | Doublet | ~128 | | Ar-H (4) | ~7.4 | Triplet | ~131 | | C=O | - | - | ~150 | | Ar-C (1) | - | - | ~138 | | Ar-C (2,6) | - | - | ~128 | | Ar-C (3,5) | - | - | ~135 | | Ar-C (4) | - | - | ~131 | Note: These are predicted values based on known substituent effects and data for analogous compounds. The actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching of the chloroformate group. This peak is characteristic of acyl chlorides and is typically found at a high wavenumber. Other significant bands would include C-O stretching, C-Cl stretching from both the chloroformate and the aromatic ring, and various bands related to the dichlorinated benzene ring, such as C-H and C=C stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in Raman spectra, though typically weaker than in IR. researchgate.net The symmetric vibrations of the benzene ring and the C-Cl bonds are often strong in Raman spectra, aiding in the confirmation of the substitution pattern. researchgate.netnih.gov

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group / Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O (Chloroformate) | Stretching | 1770 - 1795 | Very Strong | Medium |

| C-O | Stretching | 1150 - 1250 | Strong | Medium |

| C-Cl (Chloroformate) | Stretching | 650 - 800 | Medium | Strong |

| Ar C-H | Stretching | 3050 - 3100 | Medium | Medium |

| Ar C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| Ar C-Cl | Stretching | 1000 - 1100 | Strong | Strong |

| -CH₂- | Stretching | 2850 - 2960 | Medium | Medium |

Note: Predicted values are based on typical frequency ranges for these functional groups.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

For this compound, Electron Ionization (EI) would likely be used. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecule's mass. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.

The fragmentation of the molecular ion is predictable. A primary fragmentation pathway would be the loss of the chloroformate moiety or a chlorine radical, leading to the formation of a stable dichlorobenzyl cation. This cation would be a very prominent, likely the base peak, in the spectrum.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 238 / 240 / 242 | [C₈H₅Cl₃O₂]⁺ (Molecular Ion) | Ionization |

| 173 / 175 / 177 | [C₇H₅Cl₂]⁺ | Loss of -OCOCl |

| 138 / 140 | [C₇H₅Cl]⁺ | Loss of Cl from [C₇H₅Cl₂]⁺ |

| 103 | [C₇H₅]⁺ | Loss of Cl from [C₇H₅Cl]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments. libretexts.orglibretexts.org

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, allowing for accurate purity assessment and quantification.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Chloroformates are known to be amenable to GC analysis. wikipedia.org

Method Development Considerations:

Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable starting point. The column dimensions (length, internal diameter, and film thickness) would be optimized to achieve good resolution and analysis time.

Inlet and Temperature Program: A split/splitless inlet would be used. Due to the reactivity of chloroformates, a lower inlet temperature might be necessary to prevent degradation. A temperature program starting at a low temperature and ramping up would be developed to separate volatile impurities from the main analyte and any higher boiling point impurities.

Detector: A Flame Ionization Detector (FID) can be used for general-purpose quantification. However, an Electron Capture Detector (ECD) would offer higher sensitivity and selectivity due to the presence of three chlorine atoms. For definitive identification, a Mass Spectrometer (MS) detector is ideal, providing both retention time and mass spectral data. nih.gov

Derivatization: While direct analysis is feasible, derivatization can be employed. For instance, reaction with a secondary amine like diethylamine can convert the reactive chloroformate into a more stable carbamate (B1207046), which can then be analyzed by GC. acs.orgacs.org This approach is particularly useful for quantifying the chloroformate in complex matrices where stability is a concern.

Typical GC Method Parameters for a Related Compound (Benzyl Chloroformate)

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID or MS |

Note: These conditions are illustrative and would require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.

HPLC Method Development:

Mode and Stationary Phase: Reversed-phase HPLC would be the method of choice. A C18 or C8 column would be effective in retaining the relatively nonpolar this compound.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be developed to ensure the separation of impurities with different polarities. The addition of a small amount of acid, such as formic acid, may be necessary to improve peak shape.

Detection: The presence of the dichlorinated benzene ring provides a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector would be advantageous as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Chiral Separations: this compound is an achiral molecule and therefore does not exist as enantiomers. However, the principles of chiral separation are relevant in two contexts:

Analysis of Chiral Impurities: If any chiral impurities are present in the sample, a chiral HPLC method could be developed to separate and quantify them.

Derivatizing Agent: this compound could potentially be used as a derivatizing agent to resolve chiral alcohols or amines. The resulting diastereomeric carbamates could then be separated on a standard achiral HPLC column.

For direct chiral separations, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated success in separating a broad range of chiral compounds. nih.gov Notably, columns with phases like amylose tris(3,5-dichlorophenyl carbamate) are commercially available and are highly effective for resolving enantiomers of various pharmaceutical compounds. shimadzu.comresearchgate.netnih.gov

Illustrative HPLC Parameters for Chiral Separation using a Polysaccharide-based CSP

| Parameter | Condition |

|---|---|

| Column | Amylose or Cellulose tris(3,5-dichlorophenylcarbamate) CSP |

| Mobile Phase | Hexane/Isopropanol or other non-polar/polar solvent mixtures |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C (or optimized) |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

Note: These are general conditions for chiral separations and would be applied to chiral analytes, not the achiral this compound itself.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Chloroformate Synthesis and Reactions

The synthesis of chloroformates traditionally involves reagents like phosgene (B1210022), which necessitates careful handling and process control. ontosight.aichemicalbook.comkobe-u.ac.jp Future research is intensely focused on developing novel catalytic systems that offer safer, more efficient, and environmentally benign alternatives. The pursuit of green chemistry principles is a major driver, aiming to reduce hazardous substance use, minimize waste, and improve atom economy. ontosight.ainano-ntp.com

Innovations in this area are centered on several key approaches:

Advanced Catalysts: Scientists are actively investigating alternative catalysts to improve the efficiency and sustainability of chloroformate synthesis. ontosight.ai This includes the use of transition metal complexes, organocatalysts, and bio-inspired hybrids that can operate under milder conditions, thereby lowering energy consumption. nano-ntp.com For instance, certain processes for producing phenyl chloroformate utilize N,N-dialkylated acid amides as catalysts to achieve nearly quantitative yields. google.com Research has demonstrated that a wide variety of materials can be used to catalytically phosgenate aldehydes, indicating a broad scope for catalyst discovery. google.com

Sustainable Solvents and Conditions: The development extends beyond the catalyst itself to include the entire reaction medium. Research is exploring the use of greener solvents to reduce the environmental impact of production. ontosight.ai Some studies have shown promising results for chloroformate synthesis using microwave-assisted reactions, which can accelerate reaction times and improve energy efficiency. ontosight.ai

Enhanced Selectivity and Stability: Novel catalysts are being designed to provide high selectivity and conversion rates, which is crucial for the purity of the final product and the simplification of downstream processing. nano-ntp.com Catalyst recyclability is another critical aspect, with studies focusing on retaining catalyst activity and stability over multiple reaction cycles to ensure their practicality in industrial applications. nano-ntp.com These advancements are expected to lead to more streamlined and sustainable methods for producing 3,5-Dichlorobenzyl Chloroformate and related compounds.

Application of Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in the chemical industry, including the synthesis of chloroformates. asynt.com Flow chemistry offers substantial advantages in reaction control, scalability, and safety, making it an increasingly favored method for producing active pharmaceutical ingredients (APIs) and other high-value chemicals. asynt.comvapourtec.com

Key benefits and trends in this area include:

Enhanced Safety: Flow reactors inherently use smaller reaction volumes, which is particularly advantageous when dealing with hazardous reagents like phosgene or highly exothermic reactions. asynt.comamt.uk This minimizes the risks associated with storage, handling, and potential leakages. epo.org For instance, a patented method for producing chloroformates uses a flow reactor to ensure that the highly toxic phosgene generated from triphosgene (B27547) is consumed rapidly, preventing its accumulation. epo.org

Improved Efficiency and Control: Continuous processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. asynt.comgoogle.com The superior mass and heat transfer in flow reactors can intensify processes safely, leading to faster reactions and cleaner products. amt.ukgoogle.com This level of control can reduce the formation of byproducts, as seen in the continuous production of methyl chloroformate where impurities like dimethyl carbonate are minimized. google.com

Scalability and Automation: Processes developed at the R&D scale in flow reactors can be readily scaled up for industrial production. amt.uk Furthermore, flow chemistry systems can be automated, enabling high-throughput experimentation, process optimization, and continuous production with minimal human intervention. vapourtec.compharmafeatures.compharmafeatures.com This is transforming laboratory synthesis and industrial manufacturing alike. pharmafeatures.compharmafeatures.com Patents have been filed for the continuous flow synthesis of various chloroformate compounds, underscoring the industrial interest in this technology for efficient and green preparation. epo.orggoogle.com

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design

The integration of AI in chemical synthesis is multifaceted:

Retrosynthetic Analysis: AI platforms are transforming retrosynthetic analysis, a process that was traditionally dependent on human expertise and intuition. pharmafeatures.com Modern deep learning models can navigate vast reaction networks to identify optimal and unconventional synthetic routes, minimizing costs, environmental impact, and complexity. pharmafeatures.com Computer-aided synthesis planning (CASP) applications, enhanced by machine learning, can assist chemists by proposing plausible synthetic pathways without direct human intervention. researchgate.netnih.govnih.gov

Process Optimization: Machine learning models can be trained on large datasets to identify patterns and predict reaction outcomes based on variables like temperature, pressure, and catalyst choice. chemengconsulting.comchemcopilot.com This allows for the dynamic, real-time optimization of reaction conditions to maximize yields and minimize side reactions. pharmafeatures.comchemengconsulting.com AI can enhance catalyst selection and reaction conditions, leading to faster reaction rates and higher yields. chemengconsulting.com

Automated Synthesis: The combination of AI-driven planning with automated flow chemistry has led to the development of robotic synthesis laboratories. pharmafeatures.compharmafeatures.com These platforms can design and execute multi-step organic syntheses autonomously, enabling the continuous production of complex molecules with enhanced reproducibility. pharmafeatures.compharmafeatures.com

Challenges and Future Directions: Despite significant progress, challenges remain. AI models need to improve at predicting optimal reaction conditions beyond just reactants and products and must learn from both successful and unsuccessful reactions to enhance prediction accuracy. pharmafeatures.com The future of AI in chemistry lies in its ability to propose truly novel transformations beyond the scope of known chemical reactions. pharmafeatures.com

Exploration of Related Halogenated Benzylic and Phenolic Chloroformates

Research into this compound also spurs the exploration of a wider range of related halogenated benzylic and phenolic chloroformates. Understanding the synthesis and properties of these analogs can lead to the discovery of new reagents with unique reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Current research in this domain includes:

Synthesis of Novel Analogs: Chemists are developing synthetic routes to various substituted chloroformates. For example, processes have been established for preparing substituted dinitrophenyl chloroformates by reacting an alkali metal dinitrophenate with phosgene. google.com The synthesis of 3,5-dichlorobenzyl alcohol, the precursor to this compound, is a key step that enables the creation of various ester derivatives. google.comnih.gov

Applications in Organic Synthesis: Chloroformates are versatile reagents. Recent studies describe a ring-cleavage strategy using a variety of chloroformates to react with indole (B1671886) alkaloids, rapidly generating libraries of novel, stereochemically complex small molecules. nih.gov This highlights how different chloroformate structures can be used to create diverse molecular architectures for screening in drug discovery programs. nih.gov

Biological Activity: The exploration of related compounds has also uncovered new biological activities. For instance, a series of ester compounds synthesized from 3,5-dichlorobenzyl alcohol exhibited significant antifungal activity, with some being comparable to commercial fungicides. nih.gov This suggests that the 3,5-dichlorobenzyl moiety is a valuable pharmacophore, and its incorporation into different molecular scaffolds via the chloroformate intermediate could lead to the development of new therapeutic or agrochemical agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.